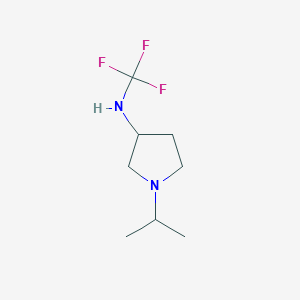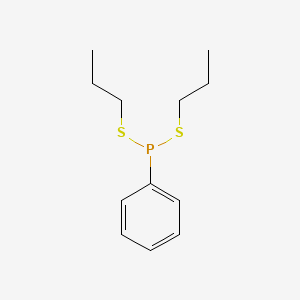
1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Métodos De Preparación
The synthesis of 1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and trifluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine ring.
Synthetic Route: The deprotonated pyrrolidine reacts with isopropyl halide to introduce the isopropyl group. Subsequently, the trifluoromethylamine is introduced to form the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-Isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-Isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, including neurotransmitter release and signal transduction.
Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
1-Isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives:
Similar Compounds: Examples include pyrrolidine, N-methylpyrrolidine, and N-ethylpyrrolidine.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other pyrrolidine derivatives.
Applications: While similar compounds are used in various applications, the specific structural features of this compound make it particularly valuable in drug discovery and development.
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13-4-3-7(5-13)12-8(9,10)11/h6-7,12H,3-5H2,1-2H3 |
Clave InChI |
UJLYFPPSDRYHOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)









